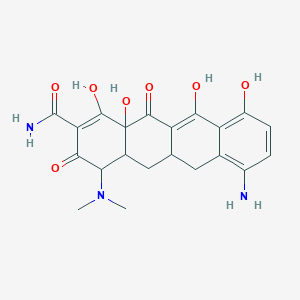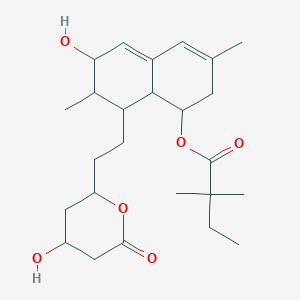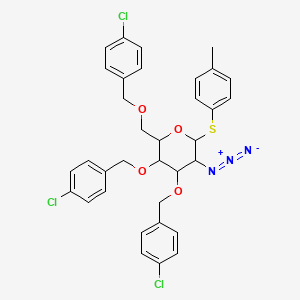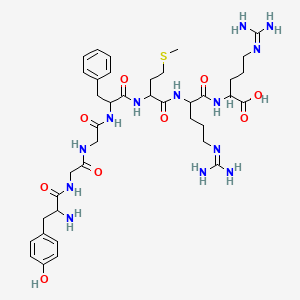
CHLOROXINE_met003
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is primarily used in the treatment of dandruff and mild to moderately severe seborrheic dermatitis of the scalp . Chloroxine has bacteriostatic, fungistatic, and antiprotozoal properties, making it effective against a variety of pathogens including Streptococci, Staphylococci, Candida, and Trichomonads .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloroxine is synthesized through a multi-step process starting from quinoline. The key steps involve chlorination and hydroxylation reactions. The chlorination of quinoline at positions 5 and 7 is achieved using chlorine gas in the presence of a catalyst. The hydroxylation at position 8 is then carried out using a strong base such as sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of chloroxine involves large-scale chlorination and hydroxylation processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is then purified through recrystallization or other suitable methods .
Análisis De Reacciones Químicas
Types of Reactions
Chloroxine undergoes various chemical reactions, including:
Oxidation: Chloroxine can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert chloroxine to its corresponding amine derivatives.
Substitution: Chloroxine can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinolines .
Aplicaciones Científicas De Investigación
Chloroxine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its antibacterial, antifungal, and antiprotozoal properties.
Medicine: Used in the treatment of dandruff, seborrheic dermatitis, and other skin conditions. .
Industry: Employed in the formulation of shampoos, creams, and other personal care products.
Mecanismo De Acción
Chloroxine exerts its effects by inhibiting the enzymatic activity of superoxide dismutase (SOD), which is crucial for the survival of bacteria. It also induces SOS-DNA repair in bacteria, making it genotoxic to bacterial cells . The compound’s ability to disrupt the proton motive force and oxidative systems further enhances its antibacterial efficacy .
Comparación Con Compuestos Similares
Chloroxine is unique among quinoline derivatives due to its dual chlorine substitutions at positions 5 and 7, which enhance its antibacterial properties. Similar compounds include:
Chloroquine: Primarily used as an antimalarial drug.
Hydroxyquinoline: Known for its antifungal and antibacterial properties.
Quinoline: The parent compound, used in various chemical syntheses
Chloroxine stands out due to its broad-spectrum activity and potential to combat antibiotic-resistant bacteria .
Propiedades
Fórmula molecular |
C15H13Cl2NO7 |
|---|---|
Peso molecular |
390.2 g/mol |
Nombre IUPAC |
6-(5,7-dichloroquinolin-8-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H13Cl2NO7/c16-6-4-7(17)12(8-5(6)2-1-3-18-8)24-15-11(21)9(19)10(20)13(25-15)14(22)23/h1-4,9-11,13,15,19-21H,(H,22,23) |
Clave InChI |
ZVVOIJDMHFKDIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C(C=C2Cl)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzenepropanamide, alpha-(benzoylamino)-N-[1-(hydroxymethyl)-2-phenylethyl]-, [S-(R*,R*)]-; (alphaS)-alpha-(Benzoylamino)-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]benzenepropanamide](/img/structure/B12320720.png)







![4,6-Diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol](/img/structure/B12320756.png)

